molecular formula C10H16N4O B1487942 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine CAS No. 1314162-19-0

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B1487942
CAS No.: 1314162-19-0
M. Wt: 208.26 g/mol
InChI Key: ANXXRIUOGKJENX-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its versatility and biological activity, combined with the piperazine ring, often found in pharmacologically active compounds, makes this molecule a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by its functionalization and subsequent coupling with piperazine. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products:

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-(1,3-Dimethyl-1H-pyrazole-4-carbonyl)piperazine
  • 1-(1,3-Dimethyl-1H-pyrazole-3-carbonyl)piperazine
  • 1-(1,3-Dimethyl-1H-pyrazole-5-carboxamide)piperazine

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the specific positioning of the carbonyl group on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-7-9(13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXXRIUOGKJENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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